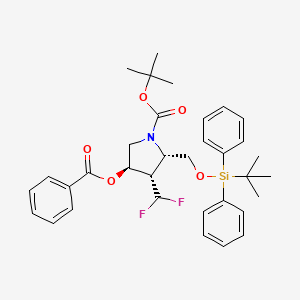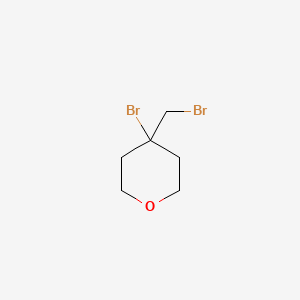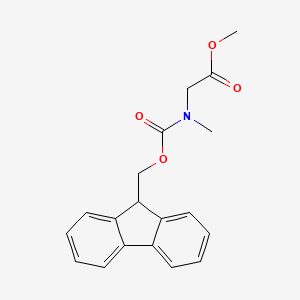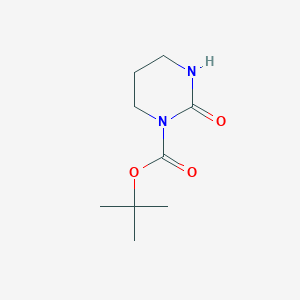
2-Chloro-1-(pyrazin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(pyrazin-2-yl)ethanol is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloro group and a hydroxyl group attached to a pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(pyrazin-2-yl)ethanol typically involves the chlorination of 1-(pyrazin-2-yl)ethanol. One common method includes the reaction of 1-(pyrazin-2-yl)ethanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{1-(pyrazin-2-yl)ethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride remains a common choice due to its effectiveness in chlorination reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 2-chloro-1-(pyrazin-2-yl)ethane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-chloro-1-(pyrazin-2-yl)acetaldehyde or 2-chloro-1-(pyrazin-2-yl)acetone.
Reduction: Formation of 2-chloro-1-(pyrazin-2-yl)ethane.
Substitution: Formation of 2-amino-1-(pyrazin-2-yl)ethanol or 2-thio-1-(pyrazin-2-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(pyrazin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism by which 2-Chloro-1-(pyrazin-2-yl)ethanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro and hydroxyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1-(pyridin-2-yl)ethanol: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-Bromo-1-(pyrazin-2-yl)ethanol: Similar structure but with a bromo group instead of a chloro group.
1-(Pyrazin-2-yl)ethanol: Lacks the chloro group.
Uniqueness: 2-Chloro-1-(pyrazin-2-yl)ethanol is unique due to the presence of both a chloro and a hydroxyl group on the pyrazine ring
Eigenschaften
Molekularformel |
C6H7ClN2O |
|---|---|
Molekulargewicht |
158.58 g/mol |
IUPAC-Name |
2-chloro-1-pyrazin-2-ylethanol |
InChI |
InChI=1S/C6H7ClN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3H2 |
InChI-Schlüssel |
UUDOAGGITCXZJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI)](/img/structure/B13099631.png)


![6-Bromo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13099636.png)
![7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B13099646.png)






